

BLI-489 Hydrate: Activity Against Class D β -Lactamase-Producing Organisms

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Compound of Interest

Compound Name: BLI-489 hydrate

Cat. No.: B11930724

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BLI-489 hydrate has been primarily investigated in combination with β -lactam antibiotics, such as piperacillin and imipenem, to restore their efficacy against resistant bacterial strains. The available data focuses on the synergistic effects of these combinations against various clinical isolates expressing Class D carbapenem-hydrolyzing β -lactamases (CHDLs).

Data Presentation: In Vitro Synergy and Susceptibility

The following tables summarize the key findings from studies on the combination of imipenem and piperacillin with BLI-489 against *Acinetobacter baumannii* and other pathogens expressing Class D β -lactamases.

Table 1: Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant *Acinetobacter baumannii* (CRAb) Isolates Producing Class D β -Lactamases[4][5][6]

Class D β -Lactamase	Number of Isolates Tested	Percentage of Isolates Showing Synergy with Imipenem/BLI-489
OXA-23-producing	14	92.9%
OXA-24-like-producing	12	100%
OXA-51-like-producing	24	16.7%
OXA-58-producing	7	100%

Table 2: In Vivo Efficacy of Piperacillin/BLI-489 (8:1 ratio) in Murine Systemic Infection Models[1]

Bacterial Strain	Class D β -Lactamase Expressed	Piperacillin ED ₅₀ (mg/kg)	Piperacillin/BLI-489 ED ₅₀ (mg/kg)
E. coli	OXA-1	>1000	26

Table 3: Comparative MIC₉₀ values for Piperacillin/BLI-489 and Piperacillin/Tazobactam against various β -lactamase-producing strains[7][8]

Organism Group (β -Lactamase Profile)	Piperacillin/BLI-489 MIC ₉₀ (μ g/mL)	Piperacillin/Tazobactam MIC ₉₀ (μ g/mL)
K. pneumoniae (Class A ESBL + Class D OXA)	>128	>128
Acinetobacter spp.	16	64
P. aeruginosa	64	128

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for evaluating β -lactamase inhibitors.

1.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, both alone and in combination with a β -lactamase inhibitor.

- Preparation of Reagents: Prepare serial twofold dilutions of the β -lactam antibiotic (e.g., imipenem or piperacillin) in Mueller-Hinton broth (MHB). For combination testing, prepare identical dilutions in MHB containing a fixed concentration of **BLI-489 hydrate** (e.g., 4 or 8 mg/L).

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum to a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Incubation:** Incubate the microdilution plates at 35-37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- **Synergy Assessment:** A significant reduction (typically ≥ 4 -fold) in the MIC of the β -lactam antibiotic in the presence of the inhibitor is indicative of synergy.

1.2.2. Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- **Inoculum Preparation:** Prepare a bacterial suspension in MHB to a starting concentration of approximately 10^6 CFU/mL.
- **Drug Exposure:** Add the β -lactam antibiotic and/or **BLI-489 hydrate** at desired concentrations (e.g., 4x MIC) to the bacterial suspension.
- **Sampling:** At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each suspension.
- **Viable Cell Count:** Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- **Data Analysis:** Plot the \log_{10} CFU/mL versus time. Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL between the combination and its most active single agent after 24 hours.

Avibactam: A Case Study for In-depth Analysis of a Class D β -Lactamase Inhibitor

Avibactam is a non- β -lactam, diazabicyclooctane β -lactamase inhibitor with a broad spectrum of activity that includes Class A, C, and some Class D enzymes.[6] Its interactions with Class D

β -lactamases have been extensively studied, providing a good model for the type of in-depth analysis required for drug development.

Data Presentation: Enzyme Inhibition Kinetics

The following table summarizes the kinetic parameters of avibactam against several key Class D β -lactamases.

Table 4: Kinetic Parameters of Avibactam against Purified Class D β -Lactamases

Enzyme	k_2/K ($M^{-1}s^{-1}$)	IC ₅₀ (nM)	Reference(s)
OXA-10	11	-	[9]
OXA-23	300	-	[9]
OXA-24	51	-	[9]
OXA-48	1400	-	[9]

k_2/K is the second-order acylation rate constant, which is a measure of the efficiency of inhibition.

Detailed Experimental Protocols

2.2.1. Enzyme Kinetics Assay (Spectrophotometric)

This protocol details the determination of kinetic parameters for a β -lactamase inhibitor using the chromogenic substrate nitrocefin.

- Enzyme and Inhibitor Preparation: Purify the target Class D β -lactamase. Prepare stock solutions of the enzyme and the inhibitor (e.g., avibactam) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
- IC₅₀ Determination:
 - In a 96-well plate, add a fixed concentration of the enzyme to each well.

- Add varying concentrations of the inhibitor and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
- Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 100 μ M).
- Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.
- Calculate the initial velocity for each inhibitor concentration and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC_{50} value.
- Determination of k_2/K :
 - Follow a similar procedure to the IC_{50} determination, but vary both the inhibitor concentration and the pre-incubation time.
 - The second-order rate constant (k_2/K) can be determined by fitting the data to the appropriate kinetic models for covalent inhibitors.

2.2.2. Protein Crystallography of an Inhibitor-Enzyme Complex

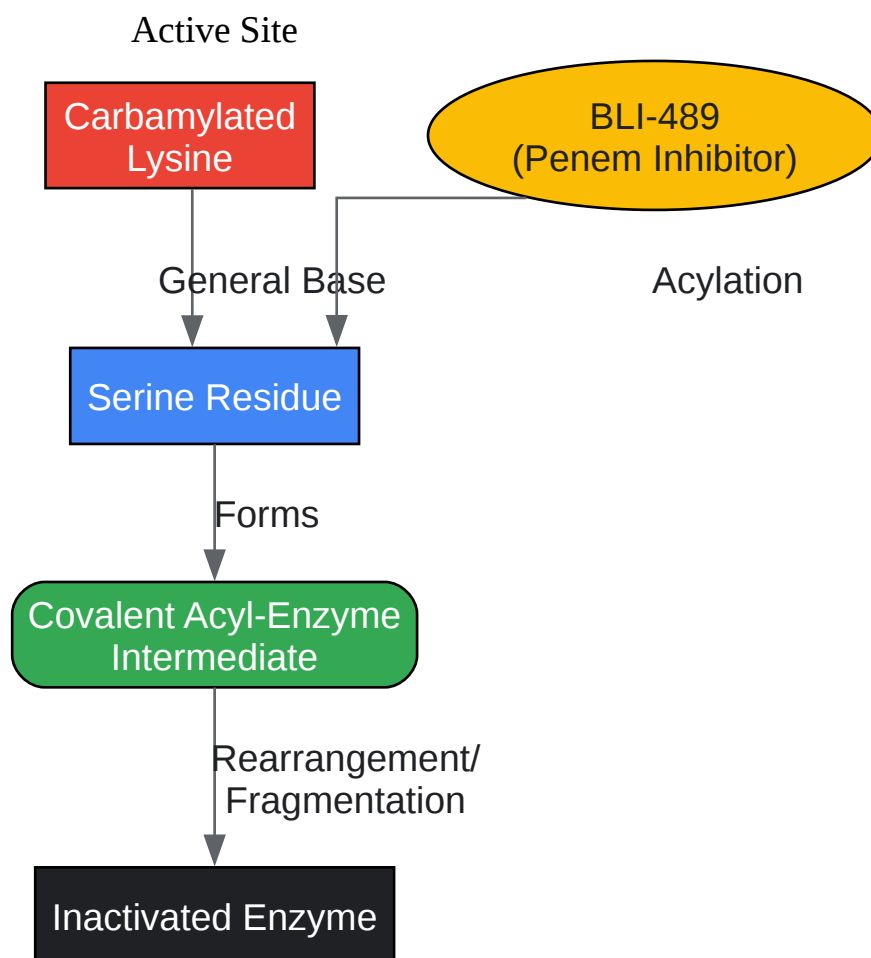
This protocol outlines the general steps for determining the three-dimensional structure of a β -lactamase in complex with an inhibitor.

- Protein Expression and Purification: Overexpress and purify the target Class D β -lactamase to a high degree of homogeneity.
- Complex Formation: Incubate the purified enzyme with a molar excess of the inhibitor to ensure complete binding.
- Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the enzyme-inhibitor complex.
- X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.
- Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of

the complex against the experimental data to obtain a high-resolution structure.

Mandatory Visualizations

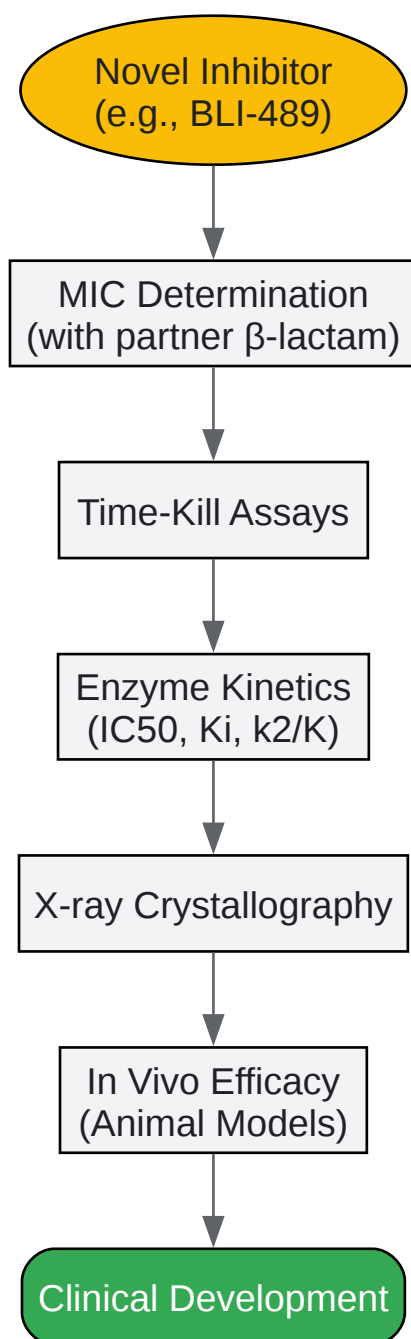
Mechanism of Action of a Penem Inhibitor on a Class D β -Lactamase



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Caption: Proposed mechanism of BLI-489 inhibition of a Class D beta-lactamase.

Experimental Workflow for β -Lactamase Inhibitor Evaluation



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Caption: A typical workflow for the preclinical evaluation of a beta-lactamase inhibitor.

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